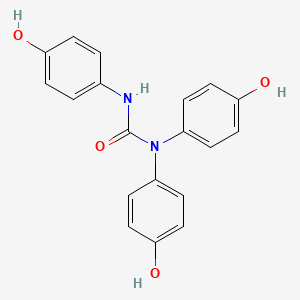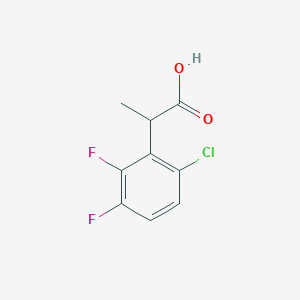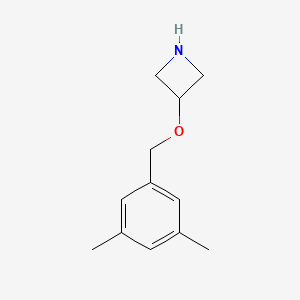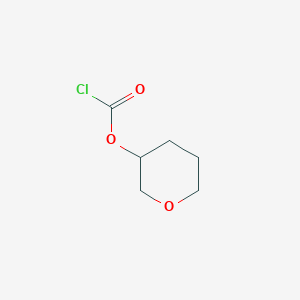![molecular formula C7H10F3IO2 B13061431 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13061431.png)
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane is a chemical compound with the molecular formula C7H10F3IO2 and a molecular weight of 310.05 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoropropyl group, and an oxolane ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane typically involves the reaction of 3-iodooxolane with 1,1,1-trifluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The trifluoropropyl group can be reduced to form non-fluorinated analogs.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar compounds to 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane include:
1-Chloro-3-iodo-2-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]propane: This compound has a similar structure but with a chlorine atom instead of an iodine atom.
3-Iodo-4-(1,1,1-trifluoropropan-2-yloxy)thiolane 1,1-dioxide: This compound features a thiolane ring instead of an oxolane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H10F3IO2 |
|---|---|
Molecular Weight |
310.05 g/mol |
IUPAC Name |
3-iodo-4-(1,1,1-trifluoropropan-2-yloxy)oxolane |
InChI |
InChI=1S/C7H10F3IO2/c1-4(7(8,9)10)13-6-3-12-2-5(6)11/h4-6H,2-3H2,1H3 |
InChI Key |
VWAPQQQPZLXNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1COCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)



![1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061358.png)
![5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061366.png)



![5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13061402.png)

![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13061412.png)
![(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13061435.png)
![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)
